molecular formula C22H20ClN5O2S B2906278 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1358372-10-7

2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2906278
CAS No.: 1358372-10-7
M. Wt: 453.95
InChI Key: WZKUUHOYPTYZMJ-UHFFFAOYSA-N
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Description

The compound 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by:

  • Core structure: A pyrazolo[4,3-d]pyrimidine scaffold with a 7-oxo group.
  • Substituents: A benzyl group at position 6, a methyl group at position 1, and a sulfanyl-acetamide moiety at position 3.

Properties

IUPAC Name

2-(6-benzyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-14-16(23)9-6-10-17(14)25-19(29)13-31-22-26-18-11-24-27(2)20(18)21(30)28(22)12-15-7-4-3-5-8-15/h3-11H,12-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKUUHOYPTYZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)N(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo-Pyrimidine Derivatives with Sulfanyl-Acetamide Moieties

Compound A: 2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide ()
Property Target Compound Compound A
Core Substituents 1-Methyl, 6-benzyl 1-Ethyl, 6-(3-methoxybenzyl)
Acetamide Substituent 3-Chloro-2-methylphenyl 3-Fluorophenyl
Key Functional Groups Chlorine (electron-withdrawing) Methoxy (electron-donating)

Comparison :

  • Core Modifications : Compound A replaces the methyl group at position 1 with ethyl, increasing steric bulk, and substitutes benzyl with 3-methoxybenzyl, enhancing hydrophilicity .
  • Pharmacophore Differences : The 3-fluorophenyl group in Compound A may improve metabolic stability compared to the chloro-methylphenyl group in the target compound due to fluorine’s electronegativity and smaller size .
Compound B: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
Property Target Compound Compound B
Core Structure Pyrazolo[4,3-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Substituents Benzyl, methyl, chloro-methyl Chromene-fluorophenyl, isopropyl
Functional Groups Sulfanyl-acetamide Benzamide, fluorinated chromene

Comparison :

  • Biological Implications : The fluorinated chromene in Compound B may enhance DNA intercalation or kinase selectivity compared to the simpler benzyl group in the target compound .

Thiazolo-Pyrimidine and Pyrrolo-Pyrimidine Analogs

Compound C: (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ()
Property Target Compound Compound C
Core Structure Pyrazolo-pyrimidine Thiazolo-pyrimidine
Substituents Benzyl, chloro-methylphenyl Trimethylbenzylidene, furan
Functional Groups Sulfanyl-acetamide Cyano, diketone

Comparison :

  • The cyano group may enhance electrophilicity but reduce solubility .
Compound D: 7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide ()
Property Target Compound Compound D
Core Structure Pyrazolo-pyrimidine Pyrrolo-pyrimidine
Substituents Benzyl, chloro-methylphenyl Sulfamoylphenyl, cyclopentyl
Functional Groups Sulfanyl-acetamide Carboxamide, sulfonamide

Comparison :

  • Bioactivity Potential: Compound D’s sulfonamide group may improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase), whereas the target compound’s chloro-methylphenyl group is more suited for hydrophobic interactions .
Physicochemical Data:
Compound Molecular Formula Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound C23H22ClN5O2S Not provided Not available in evidence
Compound A () C26H26FN5O3S Not provided MS: m/z 589.1 (M++1)
Compound C () C20H10N4O3S 243–246 IR: 3,436 cm⁻¹ (NH), 2,219 (CN)

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